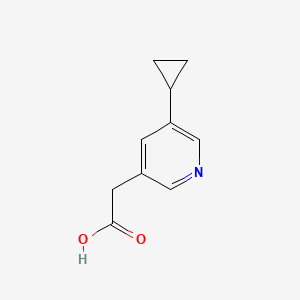

2-(5-Cyclopropylpyridin-3-yl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-cyclopropylpyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZBAOOBFHWCCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744577 |

Source

|

| Record name | (5-Cyclopropylpyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211531-87-1 |

Source

|

| Record name | (5-Cyclopropylpyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Cyclopropylpyridin-3-yl)acetic Acid: Synthesis, Characterization, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest database searches, 2-(5-Cyclopropylpyridin-3-yl)acetic acid is not a commercially available compound with an assigned CAS number. This guide, therefore, serves as a prospective technical whitepaper, outlining a proposed synthesis, characterization protocol, and potential applications based on established chemical principles and the known properties of structurally related molecules.

Introduction

The convergence of cyclopropyl and pyridine moieties in a single molecular scaffold has garnered significant interest in medicinal chemistry. The cyclopropyl group, a small, strained carbocycle, is often employed as a bioisostere for phenyl rings or other larger groups, offering improved metabolic stability and unique conformational constraints. Pyridine rings, on the other hand, are prevalent in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. The acetic acid side chain provides a handle for further derivatization or can act as a pharmacophore itself. This guide provides a comprehensive overview of the proposed synthesis, analytical characterization, and potential utility of the novel compound, this compound.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure and can guide experimental design and interpretation.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.19 g/mol |

| CAS Number | Not Assigned |

| Appearance | Predicted to be a white to off-white solid |

| pKa (acidic) | ~4.5 |

| pKa (basic - pyridine N) | ~5.0 |

| LogP | ~1.5 |

| Solubility | Predicted to be soluble in organic solvents like methanol, DMSO, and DMF, with limited solubility in water. |

Proposed Synthesis

A plausible synthetic route for this compound is outlined below. The strategy involves the introduction of the cyclopropyl group onto a pre-functionalized pyridine ring, followed by the elaboration of the acetic acid side chain.

Experimental Protocol: A Multi-step Synthesis

Step 1: Suzuki-Miyaura Coupling to Introduce the Cyclopropyl Group

The synthesis commences with a Suzuki-Miyaura cross-coupling reaction between a commercially available di-substituted pyridine, such as 3-bromo-5-methylpyridine, and cyclopropylboronic acid. This reaction is a robust and widely used method for forming carbon-carbon bonds.

-

Reaction: 3-bromo-5-methylpyridine + Cyclopropylboronic acid

-

Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base: A suitable base such as K₂CO₃ or Cs₂CO₃

-

Solvent: A mixture of an organic solvent (e.g., dioxane or toluene) and water.

-

Rationale: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond, yielding 3-cyclopropyl-5-methylpyridine.

Step 2: Benzylic Bromination of the Methyl Group

The methyl group on the pyridine ring is then functionalized through a free-radical bromination reaction.

-

Reagent: N-Bromosuccinimide (NBS)

-

Initiator: A radical initiator such as benzoyl peroxide or AIBN.

-

Solvent: A non-polar solvent like carbon tetrachloride (CCl₄).

-

Rationale: The initiator generates bromine radicals from NBS, which selectively abstract a hydrogen atom from the benzylic position (the methyl group attached to the pyridine ring), leading to the formation of 3-(bromomethyl)-5-cyclopropylpyridine.

Step 3: Cyanation to Form the Acetonitrile Intermediate

The benzylic bromide is converted to a nitrile, which is a key precursor to the carboxylic acid.

-

Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Solvent: A polar aprotic solvent such as DMSO or DMF.

-

Rationale: This is a standard nucleophilic substitution reaction (SN2) where the cyanide ion displaces the bromide to form 2-(5-cyclopropylpyridin-3-yl)acetonitrile.

Step 4: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step is the hydrolysis of the nitrile to the desired carboxylic acid.

-

Conditions: Acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH or KOH) hydrolysis, followed by acidification.

-

Rationale: Under hydrolytic conditions, the nitrile is converted to a carboxylic acid, yielding the final product, this compound.

Synthetic Workflow Diagram

physicochemical properties of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Molecular Characterization

In modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is paved with data. A thorough understanding of a molecule's fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which all subsequent development activities are built. This guide provides a comprehensive framework for the characterization of this compound, a molecule possessing a unique combination of structural motifs critical to its potential pharmacological activity.

The molecule integrates three key structural features:

-

A pyridine ring , a nitrogen-containing heterocycle prevalent in numerous pharmaceuticals, which imparts basicity and specific binding interactions.[1][2]

-

An acetic acid side chain , which confers acidity, influencing properties like solubility and formulation options.

-

A cyclopropyl group , a strained three-membered ring that has emerged as a strategic tool in medicinal chemistry for enhancing metabolic stability and receptor binding affinity by introducing conformational rigidity.[3][4]

The interplay of these groups dictates the molecule's behavior in biological systems. Therefore, a precise and robust evaluation of its acid-base chemistry, solubility profile, stability, and spectroscopic fingerprint is paramount. This document, written from the perspective of a Senior Application Scientist, outlines not just the what but the why behind the necessary experimental investigations, providing field-proven protocols and a logical framework for generating the critical data required for informed drug development decisions.

Core Molecular & Structural Properties

A definitive starting point for any new chemical entity is the confirmation of its identity and fundamental properties. These data serve as the primary reference for all subsequent analytical work.

| Property | Data | Source |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₁₀H₁₁NO₂ | Calculated |

| Molecular Weight | 177.20 g/mol | Calculated |

| Canonical SMILES | C1CC1C2=CC(=CN=C2)CC(=O)O | --- |

| CAS Number | Not readily available in public databases | --- |

Ionization Behavior: A Tale of Two pKa Values

As an amphoteric substance, this compound possesses both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group. The acid dissociation constants (pKa values) for these groups are arguably the most critical physicochemical parameters, as they govern the molecule's charge state at any given pH. This, in turn, dictates its solubility, permeability, receptor binding, and ultimately, its pharmacokinetic and pharmacodynamic profile.[5][6]

-

pKa₁ (Carboxylic Acid): The electron-withdrawing nature of the pyridine ring is expected to lower the pKa of the carboxylic acid to a value between 3.5 and 4.5.

-

pKa₂ (Pyridinium Ion): The pKa of the conjugate acid (the protonated pyridine nitrogen) is anticipated to be in the range of 4.5 to 5.5.

Given the proximity of these expected pKa values, precise experimental determination is essential.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for pKa determination due to its high precision and accuracy.[6][7]

Causality: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point where pH equals pKa, providing a direct, thermodynamically sound measurement of the ionization constant.[6][8]

Step-by-Step Protocol:

-

Preparation: Prepare a 1-5 mM solution of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited. Ensure the solution is free of dissolved CO₂.

-

Acidification: Acidify the solution to ~pH 2.0 with a standardized solution of 0.1 M HCl.

-

Titration: Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution using an automated titrator equipped with a calibrated, high-precision pH electrode.

-

Data Acquisition: Record the pH value after each incremental addition of NaOH, ensuring the pH reading stabilizes before the next addition. Continue the titration to ~pH 12.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the inflection points of the sigmoid curve. The first inflection point will correspond to the carboxylic acid pKa, and the second to the pyridinium pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Alternative Protocol: UV-Vis Spectrophotometry

For compounds with low solubility or requiring smaller sample amounts, UV-Vis spectrophotometry is an excellent alternative.[7]

Causality: The method relies on the principle that the protonated and deprotonated forms of the molecule have different molar absorptivities. By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoid curve of absorbance vs. pH can be generated, from which the pKa is determined at the inflection point.[8]

Aqueous Solubility: A Critical Factor for Bioavailability

Solubility is a gatekeeper for oral drug absorption. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict in vivo performance.[9] The amphoteric nature of this compound suggests its solubility will be highly pH-dependent, likely exhibiting a U-shaped profile with minimum solubility near its isoelectric point.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

The shake-flask method is the definitive technique for measuring thermodynamic equilibrium solubility.[9][10]

Causality: This method ensures that the solution is truly saturated with the compound, in equilibrium with the solid-state material. This provides the most accurate and relevant solubility value for predicting oral absorption.

Step-by-Step Protocol:

-

Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[11] Consider also using biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) to better mimic gut conditions.[9]

-

Incubation: Add an excess amount of the solid compound to each buffer in separate vials. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[9][11]

-

Sample Processing: Separate the solid from the solution via centrifugation followed by filtration through a low-binding filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV or LC-MS/MS method.

-

pH Verification: Measure the final pH of each saturated solution to confirm it has not shifted significantly.[11]

Caption: Shake-flask method for equilibrium solubility determination.

| pH / Medium | Solubility (mg/mL) |

| pH 1.2 (SGF) | To be determined |

| pH 4.5 (Acetate Buffer) | To be determined |

| pH 6.8 (Phosphate Buffer) | To be determined |

| FaSSIF | To be determined |

| FeSSIF | To be determined |

Thermal Stability and Solid-State Properties

Understanding the thermal behavior of a compound is crucial for determining appropriate storage conditions, identifying potential polymorphic forms, and guiding formulation processes like milling and drying.

Experimental Protocol: Simultaneous Thermal Analysis (TGA-DSC)

Coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile in a single experiment.[12][13]

Causality:

-

TGA measures the change in mass of a sample as a function of temperature, identifying decomposition and desolvation events.[14][15]

-

DSC measures the heat flow into or out of a sample relative to a reference, detecting thermal events like melting, crystallization, and glass transitions, even those with no associated mass change.[15][16]

Step-by-Step Protocol:

-

Sample Preparation: Place 5-10 mg of the finely ground compound into an aluminum or ceramic crucible.

-

Instrument Setup: Place the sample and an empty reference crucible into the simultaneous thermal analyzer.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis:

-

Analyze the TGA curve for sharp mass losses, indicating the onset of thermal decomposition.

-

Analyze the DSC curve for endothermic peaks (melting) or exothermic events (crystallization, decomposition). The peak onset of the melting endotherm is reported as the melting point.

-

Caption: Conceptual diagram of a coupled TGA-DSC-EGA system.

| Thermal Property | Value |

| Melting Point (DSC Onset) | To be determined |

| Decomposition Temp (TGA Onset) | To be determined |

| Heat of Fusion (ΔHfus) | To be determined |

Spectroscopic Profile for Structural Confirmation

A complete spectroscopic profile is essential for unequivocal structural confirmation and serves as a reference standard for quality control.

| Technique | Expected Key Signals |

| ¹H NMR | ~8.5-9.0 ppm: Protons on the pyridine ring adjacent to the nitrogen. ~7.0-8.0 ppm: Other pyridine ring protons. ~3.7 ppm: Methylene protons (-CH₂-) of the acetic acid group. ~0.5-1.5 ppm: Protons of the cyclopropyl ring, typically in a complex multiplet pattern in the high-field region.[17] |

| ¹³C NMR | ~170-180 ppm: Carbonyl carbon of the carboxylic acid. ~120-150 ppm: Carbons of the pyridine ring. ~40 ppm: Methylene carbon. ~5-15 ppm: Carbons of the cyclopropyl ring. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 178.08. Key fragments may arise from the loss of CO₂ (-44 Da) or cleavage of the acetic acid side chain. The cyclopropyl ring may exhibit characteristic fragmentation patterns.[18][19] |

| FT-IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid. ~1700-1730: C=O stretch of the carboxylic acid. ~1550-1600: C=N and C=C stretches of the pyridine ring. ~3000-3100: C-H stretches of the aromatic and cyclopropyl rings. |

Conclusion

This technical guide outlines a comprehensive, logic-driven strategy for the full physicochemical characterization of this compound. By systematically applying the detailed protocols for determining pKa, solubility, thermal stability, and spectroscopic identity, researchers and drug development professionals can build a robust data package. This foundational knowledge is indispensable for guiding rational formulation design, interpreting biological data, and ultimately accelerating the progression of this promising molecule through the development pipeline. Each experiment is designed as a self-validating system, ensuring the generation of trustworthy and high-quality data essential for scientific integrity and regulatory success.

References

- Development of Methods for the Determination of pKa Values - PMC. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).

- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31).

- Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025, March 24). Discover Chemistry.

- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024, October 6). MDPI.

- (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025, April 7). ResearchGate.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025, August 29). ResearchGate.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Annex 4 - World Health Organization (WHO). (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.

- Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017, December 14). PMC.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (n.d.). PMC.

- Physicochemical characterization of the comb-type pyridine-co-poly(ethylene glycol) copolymer at the interface. (2013, January 15). PubMed.

- Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. (2023, May 8). MDPI.

- Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025, December). Benchchem.

- [(Pyridine-2-carbonyl)-amino]-acetic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 2-cyclohexyl-2-(pyridin-3-yl)acetic acid. (n.d.).

- simultaneous thermal analysis (tga-dta, tga-dsc). (n.d.). CETCO.

- Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. (2005, April 1). PubMed.

- Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.

- Thermal Analysis- TGA/DSC. (n.d.). MooreAnalytical.

- (R)-Amino cyclopropyl acetic acid | C5H9NO2 | CID 1520863. (n.d.). PubChem - NIH.

- 2‐(5‐cyclopropyl‐6‐thioxo‐1, 3, 5‐thiadiazinan‐3‐yl) acetic acid... (n.d.). ResearchGate.

- Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023, June 22). PMC.

- What's the difference between DSC and TGA analysis? (2023, October 25). XRF Scientific.

- mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of the molecule. (n.d.). Doc Brown's Chemistry.

- 1367865-79-9|2-(5-Cyclopropylthiophen-2-yl)acetic acid. (n.d.). BLDpharm.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). DTIC.

- 2-(5-(m-Tolyl)pyridin-2-yl)acetic acid | C14H13NO2 | CID 83709923. (n.d.). PubChem.

- Pyridine(110-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate.

- 2-(5-Chloro-1-benzothiophen-3-yl)acetic acid | C10H7ClO2S | CID 205058. (n.d.). PubChem.

- CAS 15785-26-9: Amino-Cyclopropyl-Acetic Acid. (n.d.). CymitQuimica.

- 2-(Pyridin-3-yl)acetic Acid. (n.d.). Tokyo Chemical Industry.

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.).

- Chemical Properties of Acetic acid, cyclohexyl ester (CAS 622-45-7). (n.d.). Cheméo.

- 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid. (n.d.). PubChemLite.

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PMC.

Sources

- 1. d-nb.info [d-nb.info]

- 2. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raytor.com [raytor.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cetco.com [cetco.com]

- 14. mt.com [mt.com]

- 15. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 16. mooreanalytical.com [mooreanalytical.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. mdpi.com [mdpi.com]

- 19. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-(5-Cyclopropylpyridin-3-yl)acetic acid SMILES string and InChIKey

Executive Summary

2-(5-Cyclopropylpyridin-3-yl)acetic acid is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] It features a pyridine core substituted at the meta positions (3 and 5) with a polar acetic acid tail and a lipophilic cyclopropyl moiety.

This specific substitution pattern is strategically valuable in medicinal chemistry: the cyclopropyl group provides metabolic stability by blocking the oxidation-prone C5 position while maintaining a compact steric profile, and the acetic acid group serves as a versatile linker for amide coupling or further derivatization.

Chemical Identity & Digital Signatures

| Attribute | Detail |

| Chemical Name | This compound |

| CAS Number | 1211531-87-1 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Canonical SMILES | OC(=O)Cc1cncc(c1)C2CC2 |

| InChI String | InChI=1S/C10H11NO2/c12-10(13)6-8-4-9(7-1-2-7)5-11-8/h4-5,7H,1-2,6H2,(H,12,13) |

| Predicted LogP | ~1.2 (Moderate Lipophilicity) |

| pKa (Acid) | ~4.5 (Carboxylic acid) |

| pKa (Base) | ~5.2 (Pyridine nitrogen) |

Note on Identifiers: The InChIKey is derived from the standard InChI string. While specific hash generation requires algorithmic computation, the SMILES and InChI provided above are the definitive structural representations for database integration.

Structural Rationale in Drug Design

The 5-cyclopropyl-3-pyridyl motif is not arbitrary; it is a bioisosteric solution to common pharmacokinetic liabilities found in drug discovery.

Metabolic Blocking

Unsubstituted pyridines are often susceptible to N-oxidation or oxidation at the C-5 position by Cytochrome P450 enzymes.

-

The Fix: Introducing a cyclopropyl group at C-5 blocks this metabolic "soft spot."

-

Advantage: Unlike an isopropyl or ethyl group, the cyclopropyl ring lacks benzylic hydrogens that are easily abstracted, further enhancing metabolic stability.

Vector Alignment

The acetic acid moiety at C-3 allows for the attachment of the pharmacophore to a larger scaffold (e.g., an amine) with a specific vector. This 3,5-substitution pattern creates a "meta" geometry that often fits kinase hinge-binding pockets or allosteric sites better than para-substituted analogs.

Synthetic Pathways[8]

The most robust synthesis of this compound avoids the direct handling of unstable pyridine-acetic acids until the final step. The preferred route utilizes a Suzuki-Miyaura Cross-Coupling on a brominated ester precursor.

Retrosynthetic Analysis

-

Target: this compound[1]

-

Precursor 1: Methyl 2-(5-bromopyridin-3-yl)acetate (Commercially available or synthesized from 3,5-dibromopyridine).

-

Key Transformation: Pd-catalyzed C-C bond formation followed by ester hydrolysis.

Detailed Protocol (Suzuki-Miyaura Route)

Step 1: Cross-Coupling [2]

-

Reagents: Charge a reaction vessel with Methyl 2-(5-bromopyridin-3-yl)acetate (1.0 eq), Cyclopropylboronic acid (1.5 eq), and Potassium Phosphate (K₃PO₄, 3.0 eq).

-

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under an inert atmosphere (Nitrogen or Argon).

-

Solvent: Add a degassed mixture of Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

-

Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide.

-

Workup: Cool to RT, filter through Celite, extract with EtOAc, and concentrate. Purify the intermediate ester via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Saponification (Hydrolysis)

-

Reagents: Dissolve the intermediate ester in THF/MeOH (1:1).

-

Base: Add Lithium Hydroxide (LiOH, 2M aqueous solution, 3.0 eq).

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Isolation: Acidify carefully with 1N HCl to pH ~4 (isoelectric point vicinity). The zwitterionic product may precipitate, or require extraction with n-Butanol/DCM mixtures due to its polarity.

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the production of the target acid from brominated pyridine precursors.

Analytical Validation

To ensure the integrity of this building block, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyridine Protons: Expect two singlets (or meta-coupled doublets, J ~2 Hz) in the aromatic region (δ 8.2–8.5 ppm). The proton between the ring nitrogen and the cyclopropyl group will be distinct from the proton between the nitrogen and the acetic acid group.

-

Acetic Acid: A singlet integrating to 2H at δ ~3.6–3.8 ppm (-CH ₂-COOH).

-

Cyclopropyl:

-

Methine (CH): Multiplet at δ ~1.9–2.0 ppm.

-

Methylene (CH₂): Two multiplets at δ ~0.7–1.0 ppm (2H each), showing the characteristic high-field shift of the strained ring.

-

LC-MS

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion: [M+H]⁺ = 178.2 Da.

-

Fragmentation: Loss of CO₂ (M-44) is common in carboxylic acids, potentially showing a peak at 134.2 Da.

Applications in Medicinal Chemistry

This scaffold appears in patent literature regarding Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors and Nek2 kinase inhibitors.

-

IRAK4 Inhibitors: Used to treat autoimmune diseases (Rheumatoid Arthritis, Lupus). The pyridine nitrogen acts as a hydrogen bond acceptor in the kinase hinge region, while the cyclopropyl group fills a hydrophobic pocket (selectivity filter).

-

Linker Chemistry: The acetic acid tail is frequently converted into an amide to link the pyridine "head" to a larger "tail" structure, facilitating binding to solvent-exposed regions of the protein.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety on the scaffold.

References

-

Chemical Identity & CAS: ChemicalBook & Vendor Aggregates. "this compound (CAS 1211531-87-1)". Accessed via ChemicalBook. Link

-

Synthesis Methodology: Wallace, D. J., & Chen, C. (2002).[3] "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 43(39), 6987-6990. (Describes the fundamental coupling of cyclopropylboronic acid with bromopyridines). Link

-

Medicinal Application (IRAK): World Intellectual Property Organization. Patent WO2018081294A1. "Pyrazole amide compounds as IRAK inhibitors." (Cites 5-cyclopropylpyridin-3-yl motifs in kinase inhibitor design). Link

-

Medicinal Application (Kinase Modulation): World Intellectual Property Organization. Patent WO2014100620A2. "Compounds and methods for kinase modulation." (Describes substituted pyridyl-acetic acid derivatives). Link

Sources

An In-depth Technical Guide to the pKa Values and Ionization of 2-(5-Cyclopropylpyridin-3-yl)acetic acid

Introduction: The Critical Role of pKa in Modern Drug Development

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug development professionals, a thorough understanding of a compound's pKa is not merely an academic exercise; it is a critical determinant of its pharmacokinetic and pharmacodynamic profile.[1][2][3] The degree of ionization influences a molecule's solubility, lipophilicity, membrane permeability, protein binding, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) characteristics.[3] An ionizable molecule's behavior can vary dramatically between the acidic environment of the stomach and the near-neutral pH of the blood.[1] Therefore, the early and accurate determination of pKa values is indispensable for rational drug design, lead optimization, and formulation development.[4][5]

This guide provides a comprehensive technical overview of the ionization behavior of 2-(5-Cyclopropylpyridin-3-yl)acetic acid, a molecule of interest in medicinal chemistry. As no experimentally determined pKa values for this specific compound are publicly available, this document will focus on the theoretical principles governing its ionization, present robust protocols for its experimental determination, and discuss the interpretation of this data in a drug discovery context.

Molecular Structure Analysis and pKa Estimation

This compound is a bifunctional molecule, possessing two potential ionization centers: the carboxylic acid group and the nitrogen atom of the pyridine ring.

-

Carboxylic Acid Group (-COOH): This is an acidic center that will lose a proton to form a carboxylate anion (-COO⁻). The pKa of unsubstituted acetic acid is approximately 4.8.[6][7] The presence of the electron-withdrawing pyridine ring is expected to lower this pKa slightly, making it a stronger acid than a typical aliphatic carboxylic acid.

-

Pyridine Nitrogen: This is a basic center that can accept a proton to form a pyridinium cation. The pKa of the conjugate acid of pyridine (the pyridinium ion) is approximately 5.2.[6][8] The substituents on the ring—the cyclopropyl group and the acetic acid moiety—will modulate this basicity. The cyclopropyl group is generally considered to be weakly electron-donating, which would slightly increase the pKa (making the nitrogen more basic). Conversely, the acetic acid group is electron-withdrawing, which would decrease the pKa (making the nitrogen less basic).

Given these competing electronic effects, we can anticipate two distinct pKa values for this molecule. A preliminary in silico estimation is a valuable first step in the absence of experimental data. Computational tools, ranging from empirical methods to machine learning and quantum mechanics-based approaches, are widely used for high-throughput pKa estimation in early drug discovery.[4][9][10][11]

Illustrative Predicted pKa Values

The following table presents hypothetical pKa values for this compound as might be predicted by common computational software. These values should be considered estimates to be confirmed by experimental methods.

| Ionization Center | Predicted pKa (pKa1) | Predicted pKa (pKa2) | Description |

| Carboxylic Acid | ~4.5 | Governs the equilibrium between the neutral form and the carboxylate anion. | |

| Pyridine Nitrogen | ~5.0 | Governs the equilibrium between the neutral form and the pyridinium cation. |

Ionization Profile and Species Distribution

With two pKa values close to each other, the ionization state of this compound is highly sensitive to pH changes. The molecule can exist in four primary states: cationic, neutral, zwitterionic, and anionic. Understanding the dominant species at different physiological pH values is crucial.

| pH Range | Dominant Species | Net Charge |

| pH < 4.5 | Cationic | +1 |

| pH ~ 4.75 | Zwitterionic/Neutral | 0 |

| 5.0 < pH < 7.4 | Anionic | -1 |

| pH > 10 | Anionic | -1 |

The relationship between these ionized forms is illustrated in the diagram below.

Caption: Ionization equilibrium of this compound.

Experimental Determination of pKa Values

Experimental validation is essential for obtaining definitive pKa values.[4] Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and commonly employed methods in the pharmaceutical industry.[12]

Method 1: Potentiometric Titration

This method involves the gradual addition of a strong acid or base to a solution of the analyte while monitoring the pH.[13] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the ionized and non-ionized species are present in equal concentrations.[14]

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation:

-

Accurately weigh and dissolve a sufficient quantity of this compound to achieve a final concentration of approximately 1 mM.[13][14] The low water solubility of such compounds may necessitate the use of a co-solvent like methanol, though extrapolation to a zero co-solvent state is required for the true aqueous pKa.[15][16]

-

Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M KCl.[14]

-

-

Titration Setup:

-

Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).

-

Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with pH measurements, especially for basic pKa values.[13][14]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

-

Titration Process:

-

To determine both pKa values, perform a biphasic titration. First, acidify the sample solution to ~pH 2 with 0.1 M HCl.

-

Titrate the acidified solution with standardized 0.1 M NaOH, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely identify the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points.[14] For this bifunctional molecule, two inflection points will be observed, corresponding to the two pKa values.

-

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This technique is applicable if the compound possesses a chromophore close to an ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[17] It requires significantly less sample than potentiometry.[17]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent like DMSO (e.g., 10 mM).[17]

-

Buffer Preparation: Prepare a series of aqueous buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).[17]

-

Sample Measurement:

-

In a 96-well UV-transparent microplate, add a fixed volume of each buffer to different wells.

-

Add a small, fixed amount of the compound's stock solution to each buffer-containing well. The final DMSO concentration should be kept low (≤2% v/v) to minimize its effect on the pKa.[17][18]

-

Include blank wells containing only the buffers for background correction.

-

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader spectrophotometer.[17]

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at the chosen wavelength(s) against pH. This will generate a sigmoidal curve.

-

The inflection point of the sigmoid corresponds to the pKa.[12] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.[19] For a molecule with two pKa values, two distinct sigmoidal transitions may be observed if both ionization events affect the chromophore.

-

Conclusion

A comprehensive understanding of the pKa values of this compound is fundamental to advancing its development as a potential therapeutic agent. This guide has outlined the theoretical considerations for its dual ionization centers and provided detailed, field-proven protocols for their experimental determination. While in silico predictions offer valuable initial estimates, the trustworthiness of potentiometric titration and UV-Vis spectrophotometry provides the definitive data required for accurate ADME modeling and strategic formulation. By rigorously applying these methodologies, researchers can fully characterize the ionization profile of this compound, enabling informed decisions to optimize its journey through the drug discovery and development pipeline.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Symeres. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

Ríos-Martínez, C., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(6), 649-653. Available from: [Link]

-

Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(3), 446-461. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. Retrieved from [Link]

-

van der Heide, E., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 101(11), 3985-3998. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Available from: [Link]

-

Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Ríos-Martínez, C., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ResearchGate. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from [Link]

-

Manipal College of Pharmaceutical Sciences. (2023, February 24). Determination and Validation of pKa value of Atropine Sulfate using Spectrophotometry. Retrieved from [Link]

-

Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. Retrieved from [Link]

-

Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. Available from: [Link]

-

Atalay, T., & Tarakci, D. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 513-518. Available from: [Link]

-

University of Texas at Austin. (n.d.). Acid/Base Ionization Constants. Retrieved from [Link]

-

Wistuba, D., et al. (2023). Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. Journal of Separation Science, 46(11), 2300062. Available from: [Link]

-

Csupor-Löffler, B., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1569. Available from: [Link]

-

Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Available from: [Link]

-

Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

-

Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(40), 3738-3748. Available from: [Link]

-

EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-316. Available from: [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. drughunter.com [drughunter.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 5. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 6. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]

- 7. Acid/Base Ionization Constants [gchem.cm.utexas.edu]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pKa Prediction | Rowan [rowansci.com]

- 11. schrodinger.com [schrodinger.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. enamine.net [enamine.net]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. hi-tec.tripod.com [hi-tec.tripod.com]

Methodological & Application

Application Note: Strategies and Protocols for Peptide Coupling of 2-(5-Cyclopropylpyridin-3-yl)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Heteroaromatic Substrate

The formation of an amide bond is a cornerstone of modern pharmaceutical and materials science. While numerous protocols exist for peptide coupling, the success and efficiency of the reaction are highly dependent on the specific substrates involved. The molecule 2-(5-Cyclopropylpyridin-3-yl)acetic acid presents a unique set of challenges that requires careful consideration of reaction conditions to achieve high yields and purity.

The primary challenges associated with this substrate are:

-

Electronic Effects: The pyridine ring is an electron-deficient aromatic system.[1] This electronic-withdrawing nature can decrease the nucleophilicity of the carboxylate anion upon deprotonation, making activation more difficult compared to simple aliphatic or electron-rich aromatic carboxylic acids.

-

Lewis Basicity: The lone pair of electrons on the pyridine nitrogen can interact with or quench Lewis acidic reagents or metal catalysts, potentially inhibiting the reaction.[1]

-

Steric Hindrance: While not extreme, the cyclopropyl group adjacent to the pyridine ring introduces a degree of steric bulk that can influence the approach of the amine and coupling reagents.

This application note provides a detailed guide to selecting the optimal coupling reagents and conditions for this compound. We will explore the mechanistic rationale behind reagent choice, offer detailed experimental protocols for high-success-rate methods, and provide a workflow for troubleshooting and optimization.

The Core Mechanism: Activating the Carboxyl Group

The fundamental principle of peptide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine.[2][3] This is typically achieved using a coupling reagent. Uronium/aminium salt reagents like HATU are particularly effective for challenging substrates due to the formation of a highly reactive OAt-active ester intermediate.[4][5]

The activation and coupling cascade using a uronium reagent is a two-stage process:

-

Activation: The carboxylate anion, formed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks the electrophilic carbon of the coupling reagent. This forms a highly reactive intermediate.[4][5]

-

Coupling: This intermediate is rapidly converted into a more stable active ester (e.g., an OAt-ester for HATU). The amine component then attacks the carbonyl carbon of this active ester to form the thermodynamically stable amide bond.[5]

Caption: General mechanism of HATU-mediated amide bond formation.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical for overcoming the inherent challenges of this compound. While classic carbodiimides like EDC can be effective, more powerful onium salts or phosphonic anhydrides often provide superior results in terms of reaction speed and yield.[6][7]

| Reagent Class | Example(s) | Recommended For This Substrate? | Rationale & Considerations |

| Uronium/Aminium Salts | HATU, HCTU | Highly Recommended | High Reactivity: Excellent for activating electron-deficient heteroaromatic acids.[7] Fast Kinetics: Reactions are often complete in 1-4 hours at room temperature. Low Racemization: The inclusion of an HOAt moiety in HATU minimizes the risk of epimerization.[4][8] |

| Phosphonium Salts | PyBOP, PyAOP | Recommended | High Reactivity: Similar in efficacy to uronium salts, forming highly reactive active esters.[8] Stability: Generally more stable than uronium salts, but can be less reactive in the most challenging cases. Byproducts are non-carcinogenic, unlike older phosphonium reagents.[8] |

| Phosphonic Anhydrides | T3P® | Highly Recommended | "Green" Chemistry: Byproducts are water-soluble phosphonic acids, simplifying aqueous work-up significantly.[9][10] High Yields & Low Racemization: Proven to be highly effective and gentle, preventing epimerization.[11] Versatility: Effective in a range of solvents.[10] |

| Carbodiimides | EDC (+ HOBt/Oxyma) | Viable Alternative | Cost-Effective: A common and economical choice. Water-Soluble Byproduct: The urea byproduct from EDC is water-soluble, which is an advantage over DCC.[6] Slower/Less Potent: May require longer reaction times or elevated temperatures for this substrate and may not achieve the same efficiency as onium salts.[12] |

Detailed Experimental Protocols

Here we provide two robust protocols for the coupling of this compound with a generic primary amine (R-NH₂).

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for achieving high yields rapidly, especially when dealing with sterically hindered or electronically challenging amines.[4][13]

Materials:

-

This compound (1.0 eq)

-

Amine (hydrochloride salt or free base, 1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq if using amine salt; 2.0 eq for free base)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the amine (1.1 eq) to the reaction vessel.

-

Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir until all solids are dissolved.

-

Base Addition: Add DIPEA to the stirred solution. If the amine is a hydrochloride salt, a total of 3.0 equivalents of DIPEA is required to neutralize the salt and facilitate the coupling. For a free base amine, 2.0 equivalents is sufficient.[4] Stir for 5 minutes.

-

Activator Addition: Add HATU (1.1 eq) to the reaction mixture in one portion. The solution may change color.

-

Reaction: Stir the reaction at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 1-4 hours.[4]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane (DCM).

-

Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Clean Work-up Coupling using T3P®

This protocol is ideal for syntheses where simplified purification is a priority. The water-soluble byproducts of T3P® are easily removed with a simple aqueous wash.[9][10]

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

T3P® (50% solution in Ethyl Acetate or DMF, 1.5 eq)

-

Pyridine or DIPEA (3.0 eq)

-

Anhydrous Ethyl Acetate or Acetonitrile

-

Reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the amine (1.1 eq).

-

Dissolution: Add the chosen anhydrous solvent (e.g., Ethyl Acetate) to achieve a concentration of 0.1-0.2 M. Stir to dissolve.

-

Base Addition: Add the base (Pyridine or DIPEA, 3.0 eq) and stir for 5-10 minutes.

-

Activator Addition: Add the T3P® solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at or below 25 °C. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS. Couplings with T3P® are often complete within 1-3 hours.[2]

-

Work-up:

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

If using a water-immiscible solvent like ethyl acetate, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The high water solubility of the phosphonic acid byproducts means they are efficiently removed in the aqueous washes.[10]

-

-

Purification: Purify the crude product via flash column chromatography if necessary.

Workflow for Method Optimization

If initial results are suboptimal, a systematic approach to optimization is required. The following workflow can guide experimental design.

Caption: Decision workflow for optimizing the peptide coupling reaction.

Analytical Monitoring and Characterization

-

Reaction Monitoring: Progress should be monitored using TLC (visualizing with UV light and/or permanganate stain) or, more accurately, by LC-MS to track the consumption of starting materials and the formation of the product.[14][15]

-

Product Characterization: The final purified product should be characterized to confirm its identity and purity. Standard methods include:

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Ineffective activation of the carboxylic acid. 2. Poor quality or wet reagents/solvents. 3. Amine is poorly nucleophilic or highly hindered. | 1. Switch to a more potent coupling reagent (e.g., from EDC to HATU).[12] 2. Ensure all reagents are anhydrous and use fresh, dry solvents.[1] 3. Increase reaction temperature to 40-50 °C and/or extend reaction time.[12][17] |

| Formation of Side Products | 1. Guanidinylation of the amine if excess uronium reagent is used without pre-activation.[18] 2. Racemization at an adjacent chiral center. | 1. Pre-activate the carboxylic acid with HATU/base for 5-10 minutes before adding the amine.[19] 2. Use a reagent known for low racemization (HATU, T3P®). Ensure the temperature does not exceed 40-50°C.[3][11] |

| Difficult Purification | 1. Byproducts from the coupling reagent co-elute with the product (e.g., DCU from DCC). 2. Unreacted starting materials remain. | 1. Use a reagent with water-soluble byproducts like EDC or T3P®.[6][10] 2. Ensure the reaction goes to completion. Use an appropriate aqueous work-up to remove acidic/basic starting materials before chromatography. |

Conclusion

Successfully synthesizing amides from this compound is readily achievable with the appropriate choice of modern coupling reagents. Due to the substrate's electron-deficient nature, highly efficient uronium salts like HATU or phosphonic anhydrides such as T3P® are strongly recommended as starting points. These reagents offer rapid kinetics, high yields, and minimal side reactions. By following the detailed protocols and systematic optimization workflow presented in this note, researchers can confidently and efficiently synthesize their target molecules.

References

- Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.

- Vertex AI Search. (2024). How to Optimize Peptide Synthesis?.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- PMC. (n.d.).

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis.

- ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup.

- RSC Publishing. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.

- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

- Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid‐Phase Peptide Synthesis | Request PDF.

- Merck. (n.d.). Novabiochem® Coupling reagents.

- ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency.

- Benchchem. (2025).

- CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS).

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Wikipedia. (n.d.).

- ResearchGate. (2025). Procedures to Improve Difficult Couplings.

- American Chemical Society. (2008).

- Reddit. (2024).

- PMC. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).

- ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.

- Google Patents. (n.d.).

- ResearchG

- Benchchem. (2025).

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- ResearchGate. (n.d.). 2‐(5‐cyclopropyl‐6‐thioxo‐1, 3, 5‐thiadiazinan‐3‐yl) acetic acid....

- Biovera. (2024).

- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.

- International Journal of Science and Research Archive. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jpt.com [jpt.com]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

- 6. bachem.com [bachem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. biovera.com.au [biovera.com.au]

- 16. ijsra.net [ijsra.net]

- 17. csbio.com [csbio.com]

- 18. people.uniurb.it [people.uniurb.it]

- 19. reddit.com [reddit.com]

Application Notes & Protocols: A Guide to the Activation of 2-(5-Cyclopropylpyridin-3-yl)acetic Acid for Amide Bond Formation

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical activation of 2-(5-Cyclopropylpyridin-3-yl)acetic acid. The primary focus is on its conversion to reactive intermediates for the synthesis of amide derivatives, a cornerstone reaction in medicinal chemistry. We will explore the mechanistic underpinnings of common activation strategies, present comparative data on various reagents, and provide detailed, field-tested protocols.

Introduction: The Challenge of Amide Bond Formation

The direct reaction between a carboxylic acid, such as this compound, and an amine is generally non-productive at ambient temperatures. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a stable and unreactive ammonium-carboxylate salt.[1] To overcome this thermodynamic sink and facilitate the formation of a stable amide bond, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is paramount for efficient amide synthesis.

The choice of activating reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions (e.g., temperature, solvent), and the need to preserve stereochemical integrity if chiral centers are present. This guide details two of the most reliable and widely adopted classes of activating reagents: carbodiimides and uronium/aminium salts.

Mechanisms of Carboxylic Acid Activation

Carbodiimide-Mediated Activation

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a classic and robust class of coupling reagents.[1][2] Their mechanism involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then be intercepted by a nucleophile (the amine) to form the desired amide, releasing a urea byproduct.

A potential side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and can reduce the yield.[3] To mitigate this and enhance reaction rates, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt rapidly converts the O-acylisourea into an active ester, which is more stable but still highly reactive towards amines, thereby minimizing the formation of the N-acylurea byproduct and reducing potential racemization.[5][6]

Uronium/Aminium Salt Activation

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) represent a more modern class of coupling agents prized for their high efficiency, rapid kinetics, and low rates of racemization.[7][8][9]

The activation cascade with HATU, typically performed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds through several key steps:

-

The base deprotonates the carboxylic acid to form a carboxylate anion.[8][10]

-

The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[11]

-

The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate to generate a highly reactive OAt-active ester.[8][11][12]

-

The amine nucleophile attacks the OAt-active ester to yield the final amide product.

The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance (neighboring group participation), which accelerates the final coupling step and contributes to the high efficiency of HATU.[11]

Comparative Overview of Common Activating Reagents

The selection of an appropriate coupling reagent is a critical decision in the synthetic workflow. The table below summarizes the features of commonly used reagents for activating this compound.

| Reagent (Acronym) | Class | Key Advantages | Considerations & Disadvantages |

| EDC·HCl | Carbodiimide | Water-soluble reagent and byproduct, simplifying workup via aqueous extraction.[3][7][13] Good for large-scale synthesis. | Less reactive than uronium salts. Often requires an additive like HOBt to suppress side reactions.[14] |

| DCC | Carbodiimide | Inexpensive and effective. | Byproduct (DCU) is insoluble in most organic solvents, which can simplify removal by filtration but makes it unsuitable for solid-phase synthesis.[5][7] Potent allergen. |

| DIC | Carbodiimide | Liquid, easy to handle. Byproduct (DIU) is soluble in common organic solvents, making it suitable for solid-phase synthesis.[3][7] | Can still lead to racemization and N-acylurea formation without additives.[15] |

| HATU | Uronium/Aminium | Highly efficient and fast, even for sterically hindered substrates.[8] Very low racemization rates.[9] | More expensive than carbodiimides. Potential for guanidinylation of the amine if the order of addition is not controlled.[8] |

| HBTU | Uronium/Aminium | Similar to HATU but based on HOBt instead of HOAt. Effective and widely used. | Generally considered slightly less reactive than HATU, especially for difficult couplings.[7] |

| PyBOP | Phosphonium | A powerful phosphonium-based reagent. Does not produce dehydration byproducts.[5] | Can cause issues during purification due to phosphorus-containing byproducts.[15] |

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of an amide derivative from this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes a water-soluble carbodiimide, making it ideal for straightforward purification. It represents a reliable and cost-effective method for routine amide bond formation.

Materials and Reagents:

-

This compound (1.0 eq)

-

Desired Amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq, if amine is a hydrochloride salt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Diagram:

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

-

Scientist's Note: If the amine is provided as a hydrochloride or other salt, add DIPEA (2.5 eq) to the mixture and stir for 5 minutes to liberate the free amine before proceeding.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

-

Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

-

Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Once complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

This protocol is recommended for challenging couplings, including those involving sterically hindered amines or acids, or when minimizing reaction time is critical.

Materials and Reagents:

-

This compound (1.0 eq)

-

Desired Amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Mechanism Diagram:

Caption: Simplified HATU activation and coupling pathway.

Step-by-Step Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M).

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.1 eq) to the mixture. Stir for 10-15 minutes to allow for "pre-activation" of the carboxylic acid, during which the solution may change color.

-

Pro-Tip: This pre-activation step is crucial. Adding the amine before the HATU has fully activated the acid can lead to a side reaction where the amine attacks the HATU reagent itself, forming an unreactive guanidinium species and capping the amine.[8]

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 1-4 hours.

-

Trustworthiness Check: Monitor the reaction via TLC or LC-MS. HATU-mediated reactions are often complete within a short timeframe.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x) to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude material by flash column chromatography to isolate the pure amide product.

References

-

Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

-

Wikipedia. HATU. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

ResearchGate. Coupling Reagents. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

-

PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

ResearchGate. (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom) General reaction scheme of HATU (HOAt-based) amide coupling reaction. [Link]

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. hepatochem.com [hepatochem.com]

- 3. peptide.com [peptide.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bachem.com [bachem.com]

Application Notes and Protocols for Cyclopropyl-Substituted Pyridine Derivatives in Drug Discovery

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Pyridine-Based Drug Design

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and act as a bioisostere for other functional groups make it a versatile scaffold in drug design.[3] When coupled with a cyclopropyl group, the resulting derivatives exhibit enhanced pharmacological profiles, making them highly valuable in modern drug discovery.[4][5]

The cyclopropyl group, with its three-membered carbocyclic ring, imparts a unique set of properties. Its rigid, three-dimensional structure can improve binding affinity to target proteins by locking the molecule into a favorable conformation.[4] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in alkanes, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This increased metabolic stability and improved binding affinity contribute to better pharmacokinetic and pharmacodynamic properties, making cyclopropyl-substituted pyridine derivatives attractive candidates for a wide range of therapeutic areas.[4][7]

These derivatives have demonstrated significant potential across various fields, including oncology, neuroscience, and infectious diseases.[5][7][8][9][10] This guide provides a comprehensive overview of the applications of cyclopropyl-substituted pyridine derivatives in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.

I. Synthetic Strategies for Cyclopropyl-Substituted Pyridine Derivatives

The synthesis of cyclopropyl-substituted pyridines can be approached in several ways, primarily by constructing the pyridine ring with a pre-existing cyclopropyl substituent or by introducing the cyclopropyl group onto a pyridine core. Modern synthetic methods, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, have significantly improved the efficiency and accessibility of these compounds.[11][12][13]

Protocol 1: Microwave-Assisted One-Pot Synthesis of Trisubstituted Pyridines

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including reduced reaction times, higher yields, and often, cleaner reactions.[11][13] This protocol describes a one-pot Bohlmann-Rahtz pyridine synthesis.[12]

Objective: To synthesize a trisubstituted pyridine derivative in a single step from an enamine and an alkynone using microwave irradiation.

Materials:

-

Ethyl β-aminocrotonate

-

A cyclopropyl-containing alkynone (e.g., 1-cyclopropylprop-2-yn-1-one)

-

Ammonium acetate

-

Ethanol (absolute)

-

Microwave synthesizer (monomode)

-

Teflon-capped reaction vessel

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

In a Teflon-capped microwave reaction vessel, combine the cyclopropyl-containing alkynone (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol).

-

Add absolute ethanol (10 mL) to the vessel.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 130°C for 30 minutes.

-

After irradiation, allow the vessel to cool to 55°C inside the reactor.

-

Once cooled to room temperature, monitor the reaction completion by TLC.

-

If a precipitate has formed, filter the solid product and wash it with ice-cold water.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR and mass spectrometry.

Causality of Experimental Choices:

-